Angiotensin (1-7)
Overview
Description
Angiotensin 1-7 is a heptapeptide that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body. Unlike its counterpart angiotensin II, which promotes vasoconstriction and increases blood pressure, angiotensin 1-7 has vasodilatory and anti-inflammatory properties. It is formed from angiotensin I or angiotensin II through the action of enzymes such as neprilysin and angiotensin-converting enzyme 2 .
Mechanism of Action
Target of Action
Angiotensin (1-7) [Ang-(1-7)] is an active heptapeptide of the renin–angiotensin system (RAS). It primarily targets the Mas receptor , a G-protein coupled receptor . This receptor plays a crucial role in mediating the beneficial effects of Ang-(1-7), which are often opposite to those of the major effector component of the RAS, angiotensin II (Ang II) .
Mode of Action
Ang-(1-7) binds and activates the Mas receptor, leading to effects that oppose many actions of Ang II . It is a vasodilator agent affecting cardiovascular organs, such as the heart, blood vessels, and kidneys . Ang-(1-7) has been shown to mediate multiple intracellular signaling pathways .
Biochemical Pathways
The renin-angiotensin system (RAS) is a complex system composed of different angiotensin peptides with diverse biological actions mediated by distinct receptor subtypes . The classic RAS comprises the ACE-Ang II-AT1R axis that promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . The non-classical or alternative RAS is composed primarily of the ACE2-Ang-(1-7)-AT7R pathway that opposes many actions of the Ang II-AT1R axis . Ang-(1-7) mediates multiple intracellular signaling pathways, including the synthesis of nitric oxide primarily via the AKT-eNOS pathway, inhibition of MAP kinase signaling (ERK1/2, p38, and JNK), inhibition of reactive oxygen species (ROS) production by NADPH oxidases, inhibition of TGF-β-SMAD signaling, and modulation of cAMP signaling response .
Pharmacokinetics
The pharmacokinetics of Ang-(1-7) is a critical aspect of its therapeutic utility. Its short half-life and poor pharmacokinetics restrict its therapeutic utility . Research has shown that conjugation of ang-(1-7) with bisphosphonate enables it to utilize bone as a reservoir for the sustained delivery of ang-(1-7) to maintain therapeutic plasma levels .
Result of Action
Ang-(1-7) has been shown to have anti-oxidant and anti-inflammatory effects . It helps protect cardiomyocytes of spontaneously hypertensive rats by increasing the expression of endothelial and neuronal nitric oxide synthase enzymes, augmenting production of nitric oxide . It also exerts a cardiovascular protective function mainly by opposing the effects of Ang II .
Action Environment
The action of Ang-(1-7) is influenced by various environmental factors. The renin-angiotensin system (RAS), of which Ang-(1-7) is a part, plays a key role in the physiological regulation of blood pressure via peripheral and central mechanisms . Dysregulation of the RAS is considered a major factor in the development of cardiovascular pathologies . Therefore, factors that influence the RAS, such as diet, stress, and medication, can also impact the action, efficacy, and stability of Ang-(1-7).
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiotensin 1-7 can be synthesized through solid-phase peptide synthesis, a method that involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids and coupling reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of angiotensin 1-7 involves large-scale solid-phase peptide synthesis, followed by purification and lyophilization. The process is optimized to ensure high yield and purity, with stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Angiotensin 1-7 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in angiotensin 1-7 can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid analogs and coupling reagents in solid-phase peptide synthesis.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with modified biological activity.
Scientific Research Applications
Angiotensin 1-7 has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, hypertension, and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Comparison with Similar Compounds
Angiotensin II: A potent vasoconstrictor that increases blood pressure and promotes inflammation.
Angiotensin 1-9: Another peptide in the renin-angiotensin system with less well-defined biological functions.
Alamandine: A peptide similar to angiotensin 1-7, also acting through the Mas receptor but with distinct biological effects.
Uniqueness of Angiotensin 1-7: Angiotensin 1-7 is unique due to its vasodilatory and anti-inflammatory properties, which are opposite to the effects of angiotensin II. Its ability to activate the Mas receptor and counteract the harmful effects of angiotensin II makes it a promising therapeutic agent for cardiovascular diseases and other inflammatory conditions .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLMTREZMEJCG-GDTLVBQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N12O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39386-80-6, 51833-78-4 | |
Record name | Angiotensin II, des-phe(8)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin I (1-7) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin 1-7 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11720 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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